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Abstract
This technical guide provides a comprehensive overview of the discovery, chemical synthesis,

and biological characterization of YE120, a potent agonist of the G protein-coupled receptor 35

(GPR35). YE120, chemically identified as 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-

2(5H)-ylidene)malononitrile, was identified through a high-throughput screening campaign

utilizing a dynamic mass redistribution (DMR) assay. This document details the experimental

protocols for the key assays used in its discovery and characterization, presents its biological

activity data in a structured format, and outlines its known signaling pathways. While a detailed,

step-by-step chemical synthesis protocol is not publicly available, the general synthetic strategy

is described. This guide is intended to serve as a valuable resource for researchers in the fields

of pharmacology, medicinal chemistry, and drug discovery who are interested in GPR35 and its

agonists.

Discovery of YE120
YE120 was identified as a potent GPR35 agonist through a screening of a compound library

using a dynamic mass redistribution (DMR) assay with the native human colon carcinoma cell

line HT-29, which endogenously expresses GPR35.[1][2][3][4] The discovery of YE120 and a

series of related 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives provided a novel

chemical scaffold for the development of GPR35-targeted therapeutics.[1][2][3][4] The agonist

activity of YE120 at GPR35 was further confirmed through several orthogonal assays, including
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β-arrestin translocation assays, receptor internalization studies, and GPR35 knockdown

experiments using RNA interference.[1][2][3][4]

Biological Activity
YE120 exhibits high potency as a GPR35 agonist. The quantitative biological activity data for

YE120 is summarized in the table below.

Assay Type Cell Line Parameter Value Reference(s)

Dynamic Mass

Redistribution

(DMR)

HT-29 EC50 32.5 ± 1.7 nM [1][3]

β-Arrestin

Translocation

(Tango)

U2OS EC50 10.2 µM [1][3]

Chemical Synthesis
A detailed, step-by-step protocol for the chemical synthesis of YE120 is not explicitly available

in the public domain. However, the discovery publication outlines the general synthetic route for

the 2-(4-methylfuran-2(5H)-ylidene)malononitrile series of compounds.[5] The synthesis

involves the reaction of an appropriate α-ketol with two equivalents of malononitrile under basic

conditions.[5] The proposed reaction mechanism begins with a Knoevenagel condensation,

followed by an intramolecular cyclization where the hydroxyl group attacks one of the nitrile

groups to form an iminolactone intermediate. This intermediate then reacts with a second

molecule of malononitrile to yield the final product.[5]

General Synthetic Scheme:

Step 1: Synthesis of the precursor α-ketol, 1-(3,4-dichlorophenyl)-1-hydroxy-1-methylpropan-

2-one. The specific protocol for this step is not detailed in the available literature.

Step 2: Condensation of the α-ketol with malononitrile. The α-ketol is reacted with two

equivalents of malononitrile in the presence of a base to yield YE120.[5]
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Signaling Pathways
GPR35 is known to signal through multiple downstream pathways, primarily involving Gαi/o,

Gα12/13, and β-arrestin.[6][7] Upon activation by an agonist such as YE120, GPR35 can

initiate a cascade of intracellular events. The Gαi/o pathway typically leads to the inhibition of

adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7] The Gα12/13 pathway is

associated with the activation of RhoGEFs and the subsequent regulation of the actin

cytoskeleton.[6][7] Furthermore, agonist binding to GPR35 promotes the recruitment of β-

arrestin, which not only desensitizes the G-protein-mediated signaling but also initiates its own

signaling cascades, including the activation of MAP kinases like ERK1/2.[6][7]
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GPR35 Signaling Pathways Activated by YE120.
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Experimental Protocols
Dynamic Mass Redistribution (DMR) Assay
The DMR assay is a label-free technology that measures the redistribution of cellular mass in

response to receptor activation.[1][2][8][9][10]

Materials:

HT-29 cells

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

384-well sensor microplates

DMR instrument (e.g., Corning Epic® system)

YE120 and other test compounds

Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

Cell Seeding: Seed HT-29 cells into 384-well sensor microplates at a density that allows for

the formation of a confluent monolayer overnight.

Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

Assay Preparation: Prior to the assay, wash the cells with assay buffer and allow them to

equilibrate in the DMR instrument for at least 1 hour.

Compound Preparation: Prepare serial dilutions of YE120 and other test compounds in

assay buffer.

Assay Execution:

Establish a baseline reading for a few minutes.

Add the compound solutions to the cell plates.
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Record the DMR signal in real-time for a desired duration (e.g., 1-2 hours).

Data Analysis: The change in wavelength (in picometers) is plotted against time. The EC50

values are determined by fitting the dose-response data to a sigmoidal curve.

β-Arrestin Translocation Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the activated GPCR, which is a hallmark

of receptor activation and subsequent desensitization.[11][12][13][14][15]

Materials:

U2OS cell line stably expressing a GPR35-fusion protein and a β-arrestin-fusion protein (as

per the Tango™ GPCR Assay System)

Cell culture medium (e.g., DMEM with 10% FBS)

White, clear-bottom 384-well plates

YE120 and other test compounds

Assay buffer

Luminescent substrate for the reporter enzyme

Procedure:

Cell Seeding: Seed the engineered U2OS cells into 384-well plates and incubate overnight.

Compound Addition: Add serial dilutions of YE120 and other test compounds to the wells.

Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for reporter

gene expression.

Signal Detection: Add the luminescent substrate to the wells and measure the luminescence

using a plate reader.

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment.

The EC50 values are calculated from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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